Manganese octanoate

Catalog No.
S13297453
CAS No.
6819-13-2
M.F
C16H30MnO4
M. Wt
341.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese octanoate

CAS Number

6819-13-2

Product Name

Manganese octanoate

IUPAC Name

manganese(2+);octanoate

Molecular Formula

C16H30MnO4

Molecular Weight

341.34 g/mol

InChI

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

SGLXWMAOOWXVAM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2]

Manganese octanoate is a chemical compound formed from the combination of manganese and octanoic acid, typically represented by the formula Mn C8H15O2)2\text{Mn C}_8\text{H}_{15}\text{O}_2)_2. This compound exhibits a unique octahedral structure, which contributes to its stability and reactivity in various applications. Manganese octanoate is primarily recognized for its role as a catalyst in industrial processes, particularly in the polymer and coatings industries, where it enhances reaction rates and improves product quality .

" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Manganese/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Thermal Stability: The compound shows excellent thermal stability, allowing it to maintain its catalytic properties even at elevated temperatures, which is crucial for industrial applications .
  • Manganese octanoate can be synthesized through several methods:

    • Direct Reaction: One common method involves the direct reaction of manganese oxide or manganese carbonate with octanoic acid under controlled conditions. This process typically requires heating to facilitate the formation of manganese octanoate .
    • Solvent-Assisted Synthesis: Another approach utilizes organic solvents to dissolve the reactants, promoting better interaction and yielding higher purity products. This method often results in improved control over the reaction conditions and product characteristics .

    Unique FeaturesCobalt OctoateCobalt salt of octanoic acidPaint drier, catalystHigher catalytic activity than manganese in some reactionsZinc OctoateZinc salt of octanoic acidCoatings, rubber additivesBetter thermal stabilityCalcium OctoateCalcium salt of octanoic acidStabilizer in plasticsLess effective as a catalyst

    Manganese octanoate's distinctiveness lies in its effective catalytic properties specifically suited for polymerization and paint drying processes, making it invaluable in those sectors . Its thermal stability and solubility also enhance its versatility compared to other metal carboxylates.

    Research on interaction studies involving manganese octanoate primarily focuses on its catalytic behavior rather than direct biological interactions. Studies indicate that manganese compounds can interact with various substrates during catalytic processes, influencing reaction pathways and product formation. The effectiveness of manganese octanoate as a catalyst has been demonstrated in numerous industrial applications, highlighting its importance in optimizing

    Traditional Precipitation Routes Using Manganese Sulfate Monohydrate

    Traditional precipitation methods for manganese octanoate synthesis primarily utilize manganese sulfate monohydrate as the starting material due to its high solubility and chemical stability [1]. The conventional approach involves the direct reaction between manganese sulfate monohydrate and octanoic acid under controlled conditions to form the desired carboxylate compound [2]. This method has been extensively documented in industrial applications where manganese octanoate serves as a drying agent for paints and coatings [1].

    The precipitation process typically occurs through double displacement reactions, where manganese ions from the sulfate salt combine with octanoate ligands to form the target compound [3]. Research has demonstrated that the precipitation kinetics follow classical nucleation and growth mechanisms, with three distinct phases: supersaturation development, nucleation initiation, and crystal growth [4]. The thermodynamic driving force for precipitation is provided by the supersaturation state, which determines both the nucleation rate and final particle characteristics [4].

    Process optimization studies have revealed that precipitation efficiency is significantly influenced by reaction temperature, pH conditions, and reactant concentrations [5]. The traditional method requires careful control of these parameters to achieve consistent product quality and yield. Temperature control is particularly critical, as elevated temperatures can accelerate precipitation rates but may also lead to unwanted side reactions or product degradation [5].

    Continuous-Flow Hydrothermal Synthesis Techniques

    Continuous-flow hydrothermal synthesis represents a significant advancement in manganese octanoate production, offering superior control over reaction conditions compared to traditional batch methods [6]. This approach utilizes superheated water as the reaction medium, enabling precise manipulation of temperature and pressure profiles throughout the synthesis process [7]. The continuous-flow methodology has demonstrated particular effectiveness in producing manganese-containing compounds with enhanced uniformity and reproducibility [6].

    The hydrothermal synthesis process operates under elevated temperature and pressure conditions, typically ranging from 150 to 300 degrees Celsius and 0.5 to 5.0 megapascals [7] [8]. These conditions facilitate the dissolution and reaction of precursor materials while maintaining controlled crystallization environments [7]. The use of micromixers in continuous-flow systems ensures rapid mixing and uniform reaction conditions, which is crucial for achieving consistent product characteristics [6].

    Recent developments in continuous-flow hydrothermal synthesis have focused on optimizing residence time distribution to enhance product quality [9]. The narrow residence time distribution achievable in flow systems allows for better control over particle size and morphology compared to batch reactors [10]. Studies have shown that continuous-flow systems can produce manganese-containing nanoparticles with at least four times higher performance characteristics compared to batch-synthesized materials [6].

    Process ParameterBatch HydrothermalContinuous-Flow Hydrothermal
    Temperature Range (°C)150-300150-300
    Pressure Range (MPa)0.5-5.00.5-5.0
    Residence Time (hours)6-480.1-2.0
    Temperature ControlModeratePrecise
    Product UniformityVariableExcellent

    Role of Organic Modifiers in Nanoparticle Fabrication

    Organic modifiers play a crucial role in controlling the size, shape, and structure of manganese octanoate nanoparticles during synthesis [11]. These modifiers function as capping agents, stabilizers, and structure-directing agents that influence the nucleation and growth processes [11]. Research has demonstrated that different organic modifiers can significantly alter the final particle characteristics, including size distribution, morphology, and surface properties [11].

    The selection of appropriate organic modifiers is critical for achieving desired nanoparticle properties [12]. Oleylamine, for example, serves dual functions as both a reducing agent and stabilizer in thermal decomposition synthesis of manganese-containing compounds [12]. The stabilizer prevents uncontrolled aggregation during particle formation and helps maintain uniform size distributions [12]. Studies have shown that the ratio of organic solvent to stabilizer can be systematically varied to control nanoparticle properties [12].

    Citric acid, cetyltrimethylammonium bromide, and sorbitol have been identified as effective organic modifiers for manganese-based nanoparticle synthesis [11]. Each modifier influences different aspects of particle formation: citric acid acts as a chelating agent, cetyltrimethylammonium bromide provides electrostatic stabilization, and sorbitol offers steric hindrance effects [11]. The combined use of multiple modifiers can provide synergistic effects, enabling fine-tuning of particle characteristics [11].

    Process optimization studies have revealed that organic modifier concentration directly affects particle size and morphology [13]. Machine learning approaches have been successfully applied to optimize the relationship between modifier concentrations and resulting nanoparticle properties [13]. These advanced optimization techniques have enabled the rapid identification of optimal synthesis conditions for specific target properties [13].

    Critical Process Parameters (Temperature, Pressure, Residence Time)

    Temperature represents the most critical process parameter in manganese octanoate synthesis, affecting both reaction kinetics and product characteristics [14] [15]. Studies have demonstrated that temperature increases lead to faster reaction rates and altered particle growth mechanisms [14]. The relationship between temperature and particle size follows complex patterns, with size jumps observed at specific temperature thresholds due to fusion growth processes [14].

    Research on silver nanoparticle synthesis has provided insights into temperature effects that are applicable to manganese systems [14]. Temperature increases from 17 to 55 degrees Celsius resulted in significant changes in particle characteristics, with reaction rates increasing proportionally to temperature elevation [14]. The kinetic analysis revealed that the derivative of maximum absorption wavelength with respect to time serves as an effective indicator of reaction rate [14].

    Pressure control in hydrothermal synthesis systems is essential for maintaining stable reaction conditions and controlling product properties [8]. Modern hydrothermal reactors utilize microprocessor-based controllers that enable programmable temperature and pressure profiles [8]. These systems incorporate proportional-integral-derivative controllers for maintaining stable conditions through continuous feedback adjustment [8].

    Temperature Range (°C)Pressure Range (MPa)Residence Time (hours)Particle Size (nm)Application
    100-1500.1-0.524-4850-200Large crystals
    150-2000.5-1.012-2420-100Microparticles
    200-2501.0-2.06-1210-50Nanoparticles
    250-3002.0-3.02-65-20Ultrasmall particles

    Residence time control is particularly important in continuous-flow systems, where it determines the extent of reaction completion and product characteristics [9]. Strategic residence time control enables high chemo- and stereoselectivity that cannot be achieved in conventional batch systems [9]. The relationship between residence time and product quality has been extensively studied, with optimal residence times varying depending on target product specifications [16].

    The thermal stability of molecular precursors significantly influences the choice of process parameters [17]. Studies have shown that precursor thermal stability can be tuned through ligand substitution, enabling better matching of decomposition temperatures for multi-component synthesis [17]. This approach has proven particularly effective for producing high-quality manganese-containing compounds with controlled stoichiometry [17].

    Comparative Analysis of Batch versus Flow Reactor Systems

    Batch and flow reactor systems exhibit fundamental differences in their operational characteristics and product outcomes for manganese octanoate synthesis [18] [19]. Flow chemistry has emerged as the preferred method for commercial applications due to superior space utilization, improved raw material efficiency, and higher production volumes of consistent products [18]. These advantages stem from the inherently different mass and heat transfer characteristics between the two reactor types [18].

    The surface area to volume ratio in continuous systems is an order of magnitude greater than in batch systems, resulting in significantly improved heat transfer capabilities [18]. This enhanced heat transfer reduces temperature gradients at reactor walls, minimizing byproduct formation that commonly occurs in batch systems [18]. The heat transfer coefficient in continuous systems is inherently higher than in stirred tank reactors, further improving thermal control [18].

    Flow reactors demonstrate superior performance in terms of conversion efficiency and product selectivity [10]. Plug flow reactors achieve higher conversion rates for first-order reactions due to optimized flow characteristics and consistent residence time distribution [10]. The linear flow design simplifies scaling for industrial applications, making flow systems ideal for large-scale continuous processes [10].

    Performance MetricBatch ReactorContinuous Flow Reactor
    Heat Transfer RateModerateExcellent
    Temperature Control±5°C±1°C
    Residence Time DistributionBroadNarrow
    Product Uniformity70-85%>95%
    Scale-up ComplexitySimpleComplex
    Space RequirementsHighLow

    However, batch reactors maintain certain advantages, particularly in terms of flexibility and operational simplicity [19]. Batch systems are well-suited for small-scale production and process development, where frequent changes in operating conditions are required [19]. The lower initial capital investment and established operational procedures make batch reactors attractive for certain applications [20].

    The choice between batch and flow systems ultimately depends on specific production requirements and economic considerations [21]. While flow systems offer superior efficiency and product quality, they require specialized equipment and more complex process control systems [21]. Recent developments in hybrid reactor designs attempt to combine the advantages of both systems while minimizing their respective limitations [21].

    Manganese octanoate complexes exhibit remarkable catalytic activity for the epoxidation of unactivated alkenes through multiple mechanistic pathways. The catalytic system operates via hydrogen atom transfer-based carbon-hydrogen bond cleavage followed by diverse oxygenation pathways that can be precisely controlled through catalyst structure and reaction conditions [3] [4].

    Mechanistic Pathways and Selectivity Control

    The epoxidation process involves the formation of cationic intermediates following initial hydrogen atom transfer, resulting in mixtures of unrearranged and rearranged oxygenation products including alcohols, ketones, and esters [3]. Despite the complex mechanistic scenario, judicious selection of catalyst structure and reaction conditions enables resolution of these pathways to achieve selective formation of specific products.

    Research using cyclopropane-containing mechanistic probes demonstrates that manganese complexes bearing aminopyridine tetradentate ligands can achieve remarkable selectivity control [3] [4]. With 6-tert-butylspiro[2.5]octane as substrate, the [Mn(OTf)₂(TIPSmcp)] catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol at 25°C produces rearranged alcohol products with 96% selectivity, while the [Mn(OTf)₂(Me₂Npdp)] catalyst in nonafluoro-tert-butyl alcohol at 0°C yields unrearranged alcohol products with 100% selectivity [3].

    Hydrogen Atom Transfer and Electron Transfer Mechanisms

    The catalytic mechanism proceeds through initial hydrogen atom transfer followed by either direct rebound or electron transfer-rebound pathways [3]. The choice between these pathways depends on the oxidizing ability of the manganese species and the reaction environment. More oxidizing catalysts with TIPS-substituted ligands favor electron transfer mechanisms leading to cationic intermediates, while less oxidizing Me₂N-substituted catalysts promote direct radical rebound pathways.

    Fluorinated alcohol solvents enhance cationic pathways by increasing the oxidizing ability of reactive manganese species while stabilizing cationic intermediates through hydrogen bonding interactions [3]. This solvent effect demonstrates the importance of secondary coordination sphere effects in controlling reaction selectivity.

    SubstrateCatalyst SystemReaction ConditionsSelectivity (%)Yield (%)Mechanism
    6-tert-butylspiro[2.5]octane[Mn(OTf)₂(TIPSmcp)]HFIP, 25°C96 (rearranged)47HAT-ET-rebound
    6-tert-butylspiro[2.5]octane[Mn(OTf)₂(Me₂Npdp)]NFTBA, 0°C100 (unrearranged)57HAT-rebound
    trans-β-methylstyreneJacobsen catalystCH₂Cl₂/Na₂CO₃, -5°C8518.5Electrochemical

    Electrochemical Epoxidation Mechanisms

    Electrochemical epoxidation using manganese salen complexes provides an alternative pathway for alkene oxygenation [5]. The process involves electrolysis of carbonate ions in aqueous solution to generate active oxidizing species, which then react with manganese catalysts to form high-valent manganese-oxo intermediates. Jacobsen's catalyst [Mn(salen)(t-Bu)] demonstrates superior performance in electrochemical epoxidation, achieving effective turnover at reduced temperatures [5].

    The electrochemical approach offers advantages including the use of water as an oxygen source and the ability to control reaction conditions through applied potential. The bulky tert-butyl groups on Jacobsen's catalyst prevent formation of inactive μ-oxo dimers, maintaining high effective catalyst concentrations during the reaction [5].

    Polymerization Initiation Kinetics in Polyolefin Production

    Manganese octanoate serves as an effective catalyst for polymerization initiation in polyolefin production systems, primarily through radical-mediated mechanisms involving hydroperoxide activation [7]. The compound facilitates oxidative polymerization reactions crucial for curing processes in protective coatings and polymer systems.

    Radical Generation and Polymerization Mechanisms

    The polymerization initiation mechanism involves activation of alkyl hydroperoxides by manganese octanoate complexes, generating alkoxy radicals that initiate polymer chain growth . The manganese center cycles between different oxidation states during the catalytic process, enabling continuous radical generation. This mechanism proves particularly effective for styrene and methyl methacrylate polymerization systems.

    Manganese octanoate demonstrates improved drying times compared to traditional metal catalysts while offering lower environmental impact through reduced metal leaching . The catalytic efficiency can be enhanced through coordination with nitrogen-containing ligands such as 2,2'-bipyridyl, which modify the electronic properties of the manganese center and improve radical generation rates.

    Paint and Coating Applications

    In paint and coating formulations, manganese octanoate functions as a primary drier that accelerates oxidation and polymerization processes [7]. The compound promotes surface drying of coatings while possessing some through-drying properties. Combination with cobalt-based driers results in well-balanced surface and through-drying characteristics, making it suitable for various coating applications.

    The catalytic performance in coating applications depends on several factors including manganese loading, temperature, and the presence of coordinating ligands. Optimal manganese loadings range from 6% to 10% metal content in mineral spirits, providing effective catalysis while maintaining cost efficiency [7]. At higher application temperatures, manganese octanoate can effectively replace traditional cobalt-based carboxylates.

    Application TypeManganese Loading (%)Operating Temperature (°C)Performance Characteristics
    Alkyd resin drying6-1010-25Dust-free drying in 2-4 hours
    Polyurethane systems0.5-1.080-120Enhanced crosslinking rates
    Industrial coatings8-1025-60Balanced surface/through drying

    Kinetic Parameters and Optimization

    The polymerization initiation kinetics follow first-order behavior with respect to manganese concentration under typical operating conditions . Activation energies for the radical generation process range from 45 to 65 kilojoules per mole, depending on the specific hydroperoxide substrate and reaction conditions. The presence of coordinating ligands can significantly alter these kinetic parameters by modifying the electronic environment around the manganese center.

    Temperature effects play a crucial role in determining polymerization rates and selectivity. Higher temperatures generally increase reaction rates but may also promote competing side reactions that reduce overall efficiency. Optimal temperature ranges typically fall between 25°C and 60°C for most polyolefin production applications, providing a balance between reaction rate and selectivity .

    Manganese Oxidation State Dynamics (Manganese(II)/Manganese(III)/Manganese(IV) Interconversion)

    The redox behavior of manganese octanoate involves complex interconversions between manganese(II), manganese(III), and manganese(IV) oxidation states, which determine the catalytic activity and stability of the compound under various reaction conditions [8] [9].

    Alkaline Oxidation Mechanisms

    Under alkaline conditions, manganese(II) exhibits significant instability and readily undergoes oxidation to manganese(III) [8]. The oxidation process can occur both in the presence and absence of molecular oxygen, though different kinetic pathways operate under each condition. In oxygen-rich environments, the oxidation follows the mechanism: 2Mn²⁺ + H₂O₂ → 2Mn³⁺ + 2OH⁻, with rate constants of approximately 1.2 × 10⁻³ s⁻¹ at 25°C and pH 10 [8].

    The manganese(III) species formed during oxidation are inherently unstable and undergo disproportionation according to the reaction: 2Mn³⁺ → Mn²⁺ + Mn⁴⁺ [8]. The manganese(IV) product subsequently undergoes hydrolysis to form manganese dioxide precipitate, which appears as a characteristic black solid. This disproportionation reaction represents a key pathway for manganese(IV) formation in aqueous systems.

    Oxygen-Dependent Redox Kinetics

    The presence of molecular oxygen significantly influences the oxidation kinetics and pathway selectivity [8]. Under aerobic conditions, the oxidation rate of manganese(II) to manganese(III) increases substantially compared to anaerobic conditions. The rate constant under nitrogen atmosphere decreases to approximately 3.5 × 10⁻⁴ s⁻¹, demonstrating the important role of oxygen in facilitating electron transfer processes.

    Vacuum conditions further reduce the oxidation rate and limit the total amount of manganese(III) formed, confirming that oxygen participates directly in the oxidation mechanism rather than serving merely as a final electron acceptor [8]. These observations support a mechanism involving direct oxygen activation by manganese centers.

    Reaction ConditionsRate Constant (s⁻¹)Primary PathwayStability
    Alkaline, O₂ present1.2 × 10⁻³Mn²⁺ → Mn³⁺ → Mn⁴⁺Unstable
    Alkaline, N₂ atmosphere3.5 × 10⁻⁴Limited Mn³⁺ formationO₂-limited
    Electrochemical, neutral pH2.8 × 10⁻²Mn³⁺ → Mn⁴⁺ + e⁻Carboxylate-stabilized

    Carboxylate Stabilization Effects

    Carboxylate ligands provide significant stabilization for higher oxidation states of manganese, particularly under electrochemical conditions [9]. The coordination of carboxylate groups creates a more favorable electronic environment for manganese(III) and manganese(IV) species, preventing rapid disproportionation and enabling their utilization in catalytic processes.

    In carboxylate-stabilized systems, the manganese(III) to manganese(IV) transition occurs at relatively low overpotentials, with values as low as 20 millivolts reported for optimized systems [9]. This stabilization effect enables the development of efficient electrocatalytic systems for applications such as water oxidation and organic substrate oxidation.

    Solid-State Redox Behavior

    In solid-state environments such as cerium dioxide matrices, manganese exhibits different redox behavior compared to solution systems [1]. The incorporation of manganese into oxide lattices creates opportunities for solid-state redox reactions that can proceed at elevated temperatures. These systems demonstrate thermal stability up to 400°C while maintaining redox activity through solid-state diffusion mechanisms.

    The solid-state redox behavior involves electron transfer between manganese and cerium species according to the reaction: Mn²⁺ + Ce⁴⁺ → Mn³⁺ + Ce³⁺ [1]. This electron transfer process contributes to the enhanced oxygen storage capacity observed in manganese-doped cerium dioxide systems.

    Surface-Activated Radical Generation Pathways

    Manganese octanoate complexes generate various radical species through surface-activated mechanisms that depend on the specific coordination environment and reaction conditions [9] [10]. These radical generation pathways enable diverse catalytic applications ranging from polymerization initiation to environmental remediation.

    Carboxylate-Assisted Radical Formation

    The coordination of carboxylate ligands to manganese centers creates favorable conditions for radical generation through several mechanisms [9]. In the presence of poly(acrylic acid), manganese oxides exhibit enhanced oxygen evolution activity with turnover frequencies increasing from 2.6 × 10⁻² s⁻¹ to 4.7 × 10⁻² s⁻¹. The carboxylate groups facilitate the manganese(III) to manganese(IV) transition at remarkably low overpotentials of 20 millivolts [9].

    The mechanism involves charge accumulation coupled with the manganese oxidation state transition, creating conditions favorable for radical generation. The process generates hydroxyl radicals and superoxide species that participate in subsequent oxidation reactions. This low-overpotential radical generation represents a significant advancement in electrocatalytic efficiency.

    Peroxide Activation Pathways

    Manganese octanoate effectively activates organic peroxides to generate alkoxy radicals for polymerization initiation [10]. The activation mechanism involves electron transfer from manganese(II) to the peroxide, resulting in homolytic cleavage of the oxygen-oxygen bond and formation of alkoxy radicals. These radicals then initiate polymer chain growth through addition to unsaturated monomers.

    The efficiency of peroxide activation depends on the coordination environment of the manganese center and the nature of the peroxide substrate [10]. Cumene hydroperoxide and tert-butyl hydroperoxide demonstrate particularly high reactivity with manganese octanoate complexes, generating radicals with turnover frequencies of approximately 8.5 × 10⁻³ s⁻¹ under optimized conditions.

    Superoxide and Hydroxyl Radical Generation

    Surface-bound manganese species generate superoxide radicals through activation of molecular oxygen on defective oxide sites [11]. The mechanism involves electron transfer from surface manganese(III) species to adsorbed oxygen molecules, producing superoxide anions that can participate in subsequent oxidation reactions. This pathway proves particularly important for environmental catalysis applications where manganese oxides function as oxidation catalysts.

    Hydroxyl radical generation occurs through multiple pathways including direct water oxidation and superoxide disproportionation [10]. The manganese centers facilitate these processes by providing appropriate redox potentials and coordination environments for radical stabilization. The generated hydroxyl radicals exhibit high reactivity toward organic substrates, making them valuable for degradation of environmental contaminants.

    Radical TypeGeneration MechanismTurnover Frequency (s⁻¹)Primary Applications
    Hydroxyl (- OH)Mn³⁺ → Mn⁴⁺ + e⁻; H₂O oxidation4.7 × 10⁻²Water treatment, oxidation
    Alkoxy (RO- )Peroxide activation8.5 × 10⁻³Polymerization initiation
    Superoxide (O₂- ⁻)O₂ activation on Mn⁴⁺ sites2.1 × 10⁻³Environmental catalysis

    Manganese-Oxygen Bond Activation

    The activation of manganese-oxygen bonds represents a crucial step in radical generation pathways [10]. The strength and reactivity of these bonds depend on the oxidation state of manganese and the coordination environment. Manganese(II) forms relatively weak metal-oxygen bonds that facilitate easy activation, while higher oxidation states create stronger bonds that require more forcing conditions for activation.

    The manganese-oxygen bond dissociation energies vary significantly with coordination environment, ranging from approximately 250 kilojoules per mole for weakly coordinated species to over 400 kilojoules per mole for strongly bound systems [10]. This variation provides opportunities for tuning radical generation rates through ligand design and reaction condition optimization.

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    341.152452 g/mol

    Monoisotopic Mass

    341.152452 g/mol

    Heavy Atom Count

    21

    UNII

    0JN7MT02WQ

    Related CAS

    124-07-2 (Parent)

    General Manufacturing Information

    Octanoic acid, manganese salt (1:?): ACTIVE

    Dates

    Last modified: 08-10-2024

    Explore Compound Types